7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine
Description
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
CAS No. |
2763755-69-5 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine typically involves the bromination of a precursor compound followed by amination. One common method is the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source to introduce the amine group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like thiols, amines, alkoxides
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of reduced amines or alcohols
Substitution: Formation of substituted benzopyran derivatives
Scientific Research Applications
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 7-bromo-4-(bromomethyl)-2-methylindole
- 7-bromo-4-(methoxymethyl)-2-methylindole
Uniqueness
Compared to similar compounds, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
